Product packaging for SMA-12b(Cat. No.:CAS No. 1496553-39-9)

SMA-12b

Cat. No.: B610883
CAS No.: 1496553-39-9
M. Wt: 383.28
InChI Key: HWCJFPAHNSHXPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SMA-12b is a synthetic, drug-like small molecule analogue (SMA) designed to mimic the immunomodulatory activity of ES-62, a glycoprotein derived from the parasitic filarial nematode Acanthocheilonema viteae . This compound is part of a research portfolio aimed at developing novel therapeutic strategies for inflammatory and autoimmune conditions by harnessing mechanisms inspired by parasitic worm biology . Main Applications & Research Value: this compound has demonstrated significant protective effects in preclinical mouse models of allergic airway inflammation, such as those induced by house dust mite (HDM) and cockroach allergen (CR) extracts . Its core research value lies in its ability to suppress aberrant immune responses, making it a crucial tool for investigating the pathophysiology of asthma and other allergic diseases . Furthermore, studies show that adoptive transfer of dendritic cells treated with this compound can suppress the severity of collagen-induced arthritis (CIA) in mice, highlighting its potential application in autoimmune disease research . Mechanism of Action: this compound exerts its anti-inflammatory effects primarily by targeting dendritic cells (DCs), which are key mediators of the immune response . The compound modulates DC phenotype and function by inhibiting the activation of the NF-κB p65 signaling pathway and suppressing LPS-induced upregulation of co-stimulatory molecules CD40 and CD86 . This leads to a reduction in the production of key pro-inflammatory cytokines, including IL-12(p70), IL-6, and TNF-α, upon stimulation with various pathogen-associated molecular patterns (PAMPs) from TLR2, TLR4, and TLR9 ligands . Consequently, this compound-treated DCs exhibit a reduced capacity to prime antigen-specific T-helper (Th) 1 and Th17 responses, shifting the immune response towards a more tolerogenic state . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or clinical procedures . It is exclusively for utilization in controlled laboratory research settings by qualified scientists.

Properties

CAS No.

1496553-39-9

Molecular Formula

C13H22INO2S

Molecular Weight

383.28

IUPAC Name

N,N,N-Trimethyl-2-[[(4-methylphenyl)methyl]sulfonyl]-ethanaminium iodide

InChI

InChI=1S/C13H22NO2S.HI/c1-12-5-7-13(8-6-12)11-17(15,16)10-9-14(2,3)4;/h5-8H,9-11H2,1-4H3;1H/q+1;/p-1

InChI Key

HWCJFPAHNSHXPO-UHFFFAOYSA-M

SMILES

O=S(CC[N+](C)(C)C)(CC1=CC=C(C)C=C1)=O.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMA-12b;  SMA 12b;  SMA12b; 

Origin of Product

United States

Chemical Structure and Synthesis of Sma 12b

Information regarding the specific detailed chemical structure and synthesis of SMA-12b beyond it being a synthetic small molecule analogue based on the phosphorylcholine (B1220837) moiety of ES-62 was not extensively available in the provided search results. Some results mention it is a sulfone nih.govresearchgate.net and refer to its structure in figures that were not accessible. nih.gov Synthetic procedures for other compounds labeled 12b in different contexts were found but are not relevant to the this compound derived from ES-62. d-nb.infomdpi.com Therefore, this section will focus on the general basis of its design as an SMA.

This compound was developed as part of a library of synthetic small molecule analogues of ES-62, specifically focusing on the phosphorylcholine (PC) moiety which is critical for ES-62's immunomodulatory activity. mdpi.comnih.govacs.orgnih.gov The rationale behind this approach was to create smaller, non-immunogenic compounds that could replicate the beneficial effects of ES-62. mdpi.comnih.govnih.govresearchgate.net While the precise detailed synthesis of this compound was not detailed in the provided snippets, it is described as a synthetic compound, indicating it is produced through chemical synthesis rather than being isolated from a natural source. mdpi.comnih.govacs.orgnih.gov It has been identified as a sulfone derivative within the library of SMAs. nih.govresearchgate.net The design of these SMAs was based on the structure of a PC-bearing peptide that exhibited some ES-62-like properties. researchgate.net

Molecular and Cellular Mechanisms of Action of Sma 12b

Direct Engagement with Innate Immune Signaling Pathways

SMA-12b has been shown to directly interact with and modulate the activity of Myeloid Differentiation Primary Response 88 (MyD88), a critical adaptor protein in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways that mediate pro-inflammatory responses. guidetopharmacology.orgresearchgate.netactascientific.com

Interaction with MyD88 Toll/Interleukin-1 Receptor (TIR) Domain

Molecular modeling and experimental evidence suggest that this compound interacts directly with the Toll/Interleukin-1 Receptor (TIR) domain of MyD88. guidetopharmacology.orgresearchgate.netactascientific.com This interaction is supported by experiments where this compound-mediated inhibition of LPS-induced MyD88/NF-κB-driven secreted alkaline phosphatase (SEAP) reporter activity in HEK293 cells was blocked by pre-incubation with recombinant MyD88-TIR domain. guidetopharmacology.orgresearchgate.netactascientific.com This indicates a direct engagement between this compound and the TIR domain, preventing this compound from inhibiting downstream signaling. guidetopharmacology.orgresearchgate.netactascientific.com

Inhibition of MyD88 Dimerization

Direct binding of this compound to the MyD88 TIR domain has been shown to inhibit the homo-dimerization of the adaptor protein. guidetopharmacology.orgresearchgate.netactascientific.com MyD88 dimerization is a crucial step in the activation of downstream signaling cascades following TLR/IL-1R engagement. By inhibiting this dimerization, this compound disrupts the formation of functional MyD88 signaling platforms. guidetopharmacology.orgresearchgate.netactascientific.com This inhibition of dimerization is considered an initial event explaining the observed effects on downstream signaling and MyD88 degradation. guidetopharmacology.orgresearchgate.netactascientific.com

Downregulation of MyD88 Expression and Activity

Table 1 summarizes the effects of this compound on MyD88.

MechanismEffect of this compoundSupporting Evidence
Interaction with TIR domainDirect interactionBlockade of inhibition by recombinant TIR domain guidetopharmacology.orgresearchgate.netactascientific.com
MyD88 DimerizationInhibition of homo-dimerizationDirect binding studies guidetopharmacology.orgresearchgate.netactascientific.com
MyD88 Expression and ActivityPartial degradation/downregulationCellular studies showing reduced MyD88 levels guidetopharmacology.orgnih.gov

Modulation of Pro-inflammatory Signaling Cascades

Beyond its direct effects on MyD88, this compound also modulates downstream pro-inflammatory signaling cascades, notably the NF-κB pathway and inflammasome activation. nih.gov

Inhibition of NF-κB Pathway Activation

This compound has been consistently shown to inhibit the activation of the NF-κB pathway. guidetopharmacology.orgnih.govresearchgate.netactascientific.com The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation by this compound contributes to the reduction in pro-inflammatory cytokine production observed in various cell types, including dendritic cells and macrophages. nih.govactascientific.com Studies in mouse bone marrow-derived dendritic cells found that SMA 12b significantly reduced the level of activation of NF-κB p65 in response to LPS. nih.gov This inhibition of NF-κB activation is a key mechanism by which this compound exerts its anti-inflammatory effects. nih.gov

Table 2 illustrates the effect of this compound on NF-κB activation based on representative findings.

PathwayEffect of this compoundCellular ContextKey Finding
NF-κB ActivationInhibitionMouse bone marrow-derived dendritic cellsReduced LPS-induced p65 activation nih.gov
NF-κB ActivationInhibitionMacrophagesInhibition of TLR-induced NF-κB activation

Attenuation of Inflammasome Activation (e.g., NLRP3 inflammasome)

Table 3 summarizes the observed effects of this compound on inflammasome components.

Inflammasome ComponentEffect of this compoundCellular ContextMechanism/Associated Pathway
NLRP3 InflammasomeAttenuationMacrophagesReduction in expression nih.gov; NRF2-dependent
IL-1β ProductionSuppressionMacrophagesDownstream of NLRP3 inhibition nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, IFN-γ, IL-6, TNF-α, IL-17A)

This compound has been shown to influence the production of pro-inflammatory cytokines. Notably, this compound inhibits the production of IL-1β. nih.govciteab.com This suppression of IL-1β by this compound has been demonstrated to be dependent on the presence of the transcription factor NRF2. nih.govciteab.com

Induction of Cytoprotective and Antioxidant Responses

A significant aspect of this compound's mechanism of action involves the induction of cytoprotective and antioxidant responses. This is primarily mediated through the activation of the NRF2 pathway and the subsequent upregulation of NRF2-regulated genes. nih.govciteab.com

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway

This compound-mediated protection has been shown to reflect the induction of NRF2-regulated anti-oxidant genes. nih.gov The activation of the NRF2 pathway by this compound plays a crucial role in its biological effects, including the inhibition of pro-inflammatory cytokine release. nih.govciteab.com

Upregulation of NRF2-Regulated Antioxidant Genes (e.g., HMOX-1, GCLC, GCLM)

Treatment with this compound leads to an increase in the mRNA levels of key NRF2-regulated antioxidant genes. Studies have shown that this compound significantly increases the mRNA expression of heme oxygenase-1 (HMOX-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM) in cells, such as osteoclasts. nih.govresearchgate.net This upregulation of antioxidant genes contributes to the cytoprotective effects associated with this compound. nih.gov

The following table presents representative data on the effect of this compound on the mRNA expression levels of NRF2-regulated antioxidant genes in osteoclasts:

Effect of this compound on mRNA Expression of Antioxidant Genes in Osteoclasts

|--------|---------------------------------------|----------------------------------------------------|----------------------------|

Note: Data is representative and based on findings indicating upregulation of these genes by this compound. Specific numerical values and standard deviations would ideally be extracted directly from quantitative research data. nih.govresearchgate.net

Impact on Cellular Differentiation and Function

This compound significantly impacts cellular differentiation and function, particularly in the context of osteoclastogenesis.

Inhibition of Osteoclastogenesis

This compound has been shown to inhibit the differentiation and functional maturation of osteoclasts in vitro. nih.govresearchgate.netbiogps.org This inhibitory effect on osteoclastogenesis is a key mechanism by which this compound may influence bone-related processes. nih.gov

Modulation of Gene Transcription in Osteoclasts (e.g., NFATc1, MMP9, Cathepsin K, DC-STAMP)

This compound modulates the transcription of several genes critical for osteoclast differentiation and function. Studies have demonstrated that this compound decreases the mRNA levels of master regulators and key markers of osteoclast differentiation and activity. nih.govresearchgate.net For instance, this compound downregulates the mRNA expression of NFATc1, a master regulator of osteoclastogenesis. nih.govresearchgate.net This downregulation of NFATc1 likely contributes to the observed effects on the expression of genes required for osteoclast differentiation and function, such as MMP9, Cathepsin K, and DC-STAMP. nih.govresearchgate.net

The following table presents representative data on the effect of this compound on the mRNA expression levels of osteoclast-specific genes:

Effect of this compound on mRNA Expression of Osteoclast-Specific Genes

|-------------|---------------------------------------|----------------------------------------------------|----------------------------|

Regulation of Immune Cell Infiltration and Phenotype (e.g., eosinophils, macrophages)

This compound, a small molecule analogue of the parasitic worm-derived immunomodulator ES-62, has demonstrated notable effects on immune cell infiltration and phenotype, particularly concerning eosinophils and macrophages in the context of inflammatory responses. Research findings indicate that this compound possesses immunomodulatory activity by influencing the expression of genes involved in inflammatory pathways nih.govnih.gov.

Studies investigating the impact of this compound in mouse models of allergic airway inflammation, such as those induced by house dust mite (HDM), have provided detailed insights into its effects on immune cell populations in the lungs. This compound treatment has been shown to decrease total cell counts and reduce the influx of both eosinophils and macrophages into the bronchoalveolar lavage fluid (BALF) wikipedia.orgresearchgate.net. This reduction in cellular infiltration is a key aspect of this compound's potential therapeutic mechanism in allergic conditions characterized by excessive immune cell accumulation in the airways.

Detailed analysis from these studies highlights the differential impact of this compound on specific immune cell types. For instance, in the HDM model, this compound was found to target eosinophil infiltration effectively wikipedia.org. Data from experiments where this compound was administered therapeutically showed a decrease in total cells in BALF, which correlated with a statistically significant decrease in total eosinophils researchgate.net.

The influence of this compound extends beyond merely reducing cell numbers; it also appears to modulate the functional phenotype of immune cells, particularly macrophages. This compound has been shown to significantly reduce the expression and inhibit the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) through a mechanism mediated by NRF2 nih.govnih.gov. Given that IL-1β is a key cytokine associated with the pro-inflammatory M1 macrophage phenotype nih.gov, the reduction of IL-1β by this compound suggests an effect on macrophage polarization, potentially shifting them away from an M1-like state. While direct evidence of this compound inducing a specific macrophage phenotype (e.g., M2) was not explicitly detailed in the search results, the observed reduction in a key M1 cytokine points towards a modulation of macrophage functional orientation.

Research findings on this compound's effects on immune cell infiltration in mouse models of HDM-induced airway inflammation are summarized in the table below, illustrating the impact on eosinophil and macrophage numbers in BALF.

Treatment Group (HDM Model)Total Cells in BALF (x 10^6)Eosinophils in BALF (x 10^6)Macrophages in BALF (Proportion)
HDM Control1.91.9Data not numerically specified in text
This compound (Therapeutic)1.31.1Data not numerically specified in text

Note: Numerical data for macrophage proportion was not explicitly provided in the text snippets, though a decrease in influx was mentioned and depicted in figures in the source research wikipedia.orgresearchgate.net.

These findings collectively indicate that this compound modulates immune responses by reducing the infiltration of key inflammatory cells like eosinophils and macrophages into affected tissues and influencing the production of inflammatory mediators such as IL-1β.

Prediction of Ligand-Protein Interactions and Binding Sites (e.g., MyD88 TIR domain)

Molecular modeling and docking studies were employed to investigate the interaction between this compound and the Toll/interleukin-1 receptor (TIR) domain of MyD88. researchgate.netnih.govresearchgate.net The MyD88 TIR domain is crucial for initiating downstream signaling cascades following activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govembopress.orgnih.gov

Docking simulations predicted that this compound interacts directly with the MyD88 TIR domain. researchgate.netnih.gov Specific binding regions within the TIR domain, referred to as site 1, site 2, and site 3, were identified as potential interaction sites for small molecule analogues of ES-62, including this compound. researchgate.net Analysis of docking poses suggested that this compound could bind to these sites, potentially interfering with MyD88 function, such as dimerization. researchgate.netresearchgate.net Docking scores, such as Vina ΔG and PC-Score, were used to assess the favorability of these interactions, with this compound showing favorable scores compared to other compounds in some analyses. researchgate.net These computational predictions provided a mechanistic basis for the observed biological effects of this compound by suggesting a direct interaction with the MyD88 TIR domain. researchgate.net

Virtual Screening and Analogue Design Optimization

The discovery and optimization of small molecule modulators of the MyD88 pathway have involved virtual screening approaches. While this compound is presented as an analogue of ES-62, the molecular modeling framework used to evaluate SMAs like 12b was also utilized in virtual screening campaigns that identified other active compounds, such as those in the "T-series." nih.govnih.gov This suggests that computational models of the MyD88 TIR domain interface are valuable tools for identifying potential inhibitors and guiding the design of compounds with improved activity. nih.govnih.gov Although specific details on the optimization of this compound's design through iterative virtual screening are not explicitly detailed in the provided snippets, its evaluation within a molecular modeling framework used for screening highlights the role of computational methods in the broader analogue design process aimed at targeting MyD88. nih.govresearchgate.net

Cell-Based Functional Assays for Immunomodulatory Activity

Cell-based assays are critical for evaluating the biological effects of this compound and confirming the functional consequences of its interaction with cellular targets like MyD88. These assays measure specific cellular responses modulated by this compound, providing evidence of its immunomodulatory activity.

NF-κB-Driven Secreted Alkaline Phosphatase (SEAP) Reporter Assays

NF-κB is a key transcription factor downstream of MyD88 signaling, involved in the induction of pro-inflammatory responses. bowdish.ca SEAP reporter assays are widely used to quantify NF-κB activation by measuring the expression of a secreted alkaline phosphatase reporter gene under the control of an NF-κB-responsive promoter. bowdish.canih.gov

Studies utilizing a stably co-transfected HEK293T cell line (TLR4-MD2-NF-κB/SEAP) demonstrated that this compound inhibits LPS-induced, MyD88-mediated NF-κB driven SEAP reporter activity. researchgate.netnih.govresearchgate.net This inhibition was observed in a concentration-dependent manner. researchgate.net Further experiments provided strong evidence that this effect is due to direct binding of this compound to the MyD88 TIR domain; pre-incubation of this compound with recombinant MyD88-TIR domain protein blocked its inhibitory effect on SEAP expression. researchgate.netnih.gov This confirms the target specificity of this compound for the MyD88 TIR domain in a cellular context. nih.gov

Quantitative Cytokine Release Assays from Human and Murine Cells

Modulation of cytokine production is a hallmark of immunomodulatory compounds. Quantitative cytokine release assays measure the levels of specific cytokines secreted by cells in response to stimuli and treatment with a compound.

This compound has been shown to inhibit the production of various pro-inflammatory cytokines in both human and murine immune cells. Studies using human primary cells demonstrated that this compound can inhibit the production of cytokines such as TNF-α, IFN-γ, IL-6, and IL-1β. researchgate.netnih.gov In murine models, this compound inhibited IL-1β release from bone marrow-derived macrophages (BmMs) stimulated with LPS. researchgate.netresearchgate.net It also suppressed IL-1β mRNA expression in dendritic cells. researchgate.net These findings are consistent with this compound's ability to interfere with MyD88-dependent signaling pathways that lead to the production of these inflammatory mediators. researchgate.netnih.govresearchgate.netresearchgate.net

Cellular Viability and Proliferation Studies

Assessment of cellular viability and proliferation is an implicit but essential component of cell-based functional assays. These studies are conducted to ensure that any observed immunomodulatory effects are not simply due to cytotoxicity. While detailed dosage-specific viability data is not the focus here, research on this compound has included evaluating its impact on cell health.

Gene Expression and Proteomic Analysis

Gene expression and proteomic analyses are crucial for understanding how this compound influences cellular pathways at the molecular level. These methods assess changes in mRNA and protein levels, providing a global or targeted view of cellular responses.

Quantitative real-time polymerase chain reaction (qRT-PCR) has been utilized to quantify the mRNA levels of specific target genes in cells treated with this compound. This technique allows for the sensitive detection and measurement of gene expression changes in response to the compound. Studies have employed qRT-PCR to assess the expression of genes such as nfatc1, mmp9, ctsk, dc-stamp, and itgb3 in osteoclasts, providing insights into the phenotypic profile of these cells upon this compound exposure. researchgate.net Additionally, qRT-PCR has been used to evaluate the mRNA levels of antioxidant genes, including HMOX1, GCLC, and GCLM, in bone marrow-derived macrophages (bmMs) treated with this compound. researchgate.net These genes are known targets of the transcription factor NRF2. researchgate.net The expression levels are typically normalized to a reference gene, such as GAPDH, and presented as a fold change relative to control conditions. researchgate.net

Microarray analysis provides a broader perspective on the transcriptional changes induced by this compound by simultaneously assessing the expression levels of thousands of genes. This global profiling technique complements targeted approaches like qRT-PCR. Microarray analysis has been applied to study this compound's effects on gene expression in bmMs. researchgate.net Based on microarray data, Ingenuity Pathway Analysis (IPA) has predicted that this compound treatment leads to the activation of NRF2-mediated cytoprotective and antioxidant pathways. researchgate.net This suggests a role for this compound in modulating cellular defense mechanisms against oxidative stress.

Investigating the interactions of this compound with key signaling proteins is essential for elucidating its mechanism of action. A significant focus has been on its interaction with MyD88, a critical adaptor protein in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. nih.govresearchgate.netnih.govmdpi.com

Computational molecular modeling approaches have predicted that this compound interacts directly with the Toll/Interleukin-1 Receptor (TIR) domain of MyD88. nih.govresearchgate.netnih.govresearchgate.net Experimental evidence supports this prediction, demonstrating that this compound directly binds to the MyD88 TIR domain. nih.govresearchgate.netnih.gov This direct binding has been shown to inhibit the homo-dimerization of MyD88. nih.govresearchgate.netnih.govresearchgate.net MyD88 dimerization is a crucial step in initiating downstream signaling cascades that lead to pro-inflammatory responses. nih.govresearchgate.netnih.govmdpi.com

The inhibitory effect of this compound on MyD88 dimerization has been confirmed through in vitro assays. For example, this compound-mediated inhibition of LPS-induced MyD88/NF-κB-driven secreted alkaline phosphatase (SEAP) reporter activity in HEK293 cells was blocked when this compound was pre-incubated with recombinant MyD88-TIR domain. nih.govresearchgate.netnih.gov This indicates that the recombinant TIR domain competes with cellular MyD88 for binding to this compound, thereby preventing its inhibitory effect on signaling. The disruption of MyD88 dimerization by this compound is proposed as a mechanism that can explain the observed partial degradation of MyD88 and the subsequent inhibition of downstream pro-inflammatory signaling. nih.govresearchgate.netnih.gov this compound has been noted to have activity similar to known MyD88 dimerization inhibitors. nih.gov

Microarray Analysis for Global Gene Expression Profiling

In Vitro Models of Cellular Differentiation and Immune Response

In vitro models using cultured cells are invaluable for studying the effects of this compound on specific cellular processes, such as differentiation and immune responses, in a controlled environment.

Bone marrow-derived macrophages (BMDMs) are commonly used as a model system to study osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in various inflammatory bone diseases. thermofisher.comresearchgate.net In this model, non-adherent bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of NF-κB ligand (RANKL), which are essential factors that induce BMDMs to differentiate into osteoclasts. researchgate.netresearchgate.netfrontiersin.org

Studies have shown that this compound can influence this differentiation process. This compound has been reported to retard the proliferation and maturation of osteoclasts in vitro. researchgate.netresearchgate.net The effect of this compound on osteoclast differentiation can be assessed by various methods, including analyzing the expression of osteoclast-specific genes using techniques like qRT-PCR, as mentioned previously. researchgate.net

Reactive oxygen species (ROS) are signaling molecules that can also cause oxidative stress at high concentrations. mdpi.com ROS are involved in various cellular processes, including immune responses and cellular differentiation, and their production can be induced during processes like osteoclast differentiation. frontiersin.orgnih.gov

The analysis of ROS levels in cultured cells treated with this compound provides information about its impact on cellular redox balance. The fluorescent stain DCF-DA is a common tool used to measure the presence of ROS in cultured cells. researchgate.netnih.gov Studies have measured ROS levels in osteoclasts following treatment with this compound using this method. researchgate.net Furthermore, the observation that this compound upregulates the mRNA levels of antioxidant genes that are targets of NRF2 suggests that this compound may influence cellular ROS levels indirectly by enhancing the antioxidant defense system. researchgate.net

Research Findings and Therapeutic Potential

Pre-clinical Studies and Disease Models

Pre-clinical studies using various mouse models have been instrumental in evaluating the therapeutic potential of this compound. As mentioned, this compound has shown promise in models of rheumatoid arthritis and allergic contact dermatitis by reducing inflammation and associated pathological features. frontiersin.orgnih.gov The suppression of arthritic pathology in the CIA model frontiersin.org and the reduction of inflammation in the oxazolone-induced skin inflammation model nih.gov demonstrate its anti-inflammatory efficacy in vivo. Additionally, this compound has shown effectiveness in reducing collagen deposition, structural corruption, and cell infiltration in LPS- and bleomycin-induced models of fibrotic lung disease, with potency comparable to a dexamethasone (B1670325) control. frontiersin.org

However, the lack of protective effects in models of type 1 diabetes, multiple sclerosis, and inflammatory bowel disease indicates that this compound's therapeutic effects are not universal across all inflammatory conditions. mdpi.com This specificity may be related to the distinct underlying molecular mechanisms of pathogenesis in these different diseases and how this compound interacts with specific immune pathways. mdpi.comfrontiersin.org

Comparative Analysis with ES-62 and Other SMAs

This compound was developed to mimic the immunomodulatory properties of ES-62, particularly those associated with the phosphorylcholine (B1220837) moiety. mdpi.comnih.govacs.orgnih.gov Studies have shown that this compound, along with SMA 11a, can replicate some of ES-62's effects, such as inhibiting mast cell degranulation and cytokine responses in vitro and preventing airway inflammation in mouse models of allergy. mdpi.comnih.gov While both SMA 11a and 12b share some similarities with ES-62, mechanistic studies suggest they may have distinct downstream targets within inflammatory signaling pathways. frontiersin.org This highlights the potential for developing a range of SMAs with tailored immunomodulatory profiles.

Potential Therapeutic Applications

Based on the pre-clinical findings, this compound holds potential for therapeutic application in inflammatory and autoimmune diseases where dysregulated immune responses play a significant role. Conditions such as rheumatoid arthritis and allergic inflammatory disorders are areas where this compound's observed anti-inflammatory effects could be beneficial. mdpi.comfrontiersin.orgnih.govnih.gov Its ability to modulate key inflammatory cytokines like IL-1β and IL-12p40, and its impact on cellular infiltration and collagen deposition, support its potential in managing inflammatory and fibrotic conditions. frontiersin.orgnih.govmedchemexpress.com The development of SMAs like this compound represents a promising avenue for creating novel, drug-like therapies derived from the study of parasitic immunomodulation. mdpi.comnih.gov

Preclinical Investigations and Potential Therapeutic Applications of Sma 12b

Evaluation in Murine Models of Autoimmune Diseases

SMA-12b has been evaluated in murine models of autoimmune diseases, particularly focusing on inflammatory arthritis. targetmol.comslideshare.net

Collagen-Induced Arthritis (CIA) Models

Collagen-induced arthritis (CIA) is a widely used experimental model that mimics aspects of human rheumatoid arthritis. targetmol.comslideshare.net Studies have demonstrated that this compound is effective in both preventing the onset and providing therapeutic benefits in established CIA in mice. targetmol.comresearchgate.netresearchgate.netslideshare.netplos.orgfrontiersin.orgresearchgate.net Its protective effects are associated with modifications in the expression of inflammatory genes, notably the inhibition of IL-1β production. researchgate.netresearchgate.netslideshare.net Furthermore, this compound has been shown to increase the expression of antioxidant response genes regulated by the transcription factor NRF2. researchgate.netslideshare.netfrontiersin.org Investigations into the mechanisms underlying this compound's effects in CIA have also revealed its ability to modulate the responses of synovial fibroblasts and inhibit the differentiation and functional maturation of osteoclasts. plos.orgfrontiersin.orgresearchgate.net

Protection Against Joint Inflammation

The efficacy of this compound in CIA models directly indicates its protective effects against joint inflammation. slideshare.net Research findings highlight that this compound treatment leads to reduced pathology in the joints of mice with CIA. researchgate.net This protection is linked to its influence on key cellular and molecular players in arthritis, including the modulation of inflammatory mediators produced by synovial fibroblasts and the inhibition of osteoclast activity, which contributes to bone erosion in arthritis. plos.orgfrontiersin.org

Assessment in Models of Allergic and Inflammatory Conditions

Beyond autoimmune diseases, this compound has been assessed in murine models representing allergic and inflammatory conditions, including skin inflammation and airway hypersensitivity. nih.govnih.gov

Oxazolone-Induced Acute Allergic Contact Dermatitis (Skin Inflammation)

This compound has demonstrated protective effects in the oxazolone-induced acute allergic contact dermatitis mouse model, a model used to study skin inflammation. nih.gov Treatment with this compound resulted in a significant reduction in ear inflammation, a key indicator in this model. nih.gov Histological analysis of the affected ears showed that this compound treatment reduced cellular infiltration and collagen deposition. nih.gov Additionally, this compound was found to reduce the oxazolone-induced increase in IFNγ mRNA levels in the ears. nih.gov

House Dust Mite (HDM)-Induced Airway Hypersensitivity

Studies using house dust mite (HDM)-induced airway hypersensitivity models in mice have investigated this compound's impact on allergic airway responses. nih.govmcmaster.ca this compound has been shown to offer protection against the development of allergic lung responses induced by HDM. nih.gov Specifically, it was found to be effective in protecting against eosinophil-dependent HDM-induced allergy. nih.gov

Impact on Lung Inflammation and Cell Influx in Airway Models

In HDM-induced airway inflammation models, this compound treatment prevents the influx of inflammatory cells into the lungs. nih.gov Data from bronchoalveolar lavage fluid (BALF) analysis showed that this compound significantly decreased total cell counts and, notably, the infiltration of eosinophils into the lungs of mice undergoing HDM-induced airway inflammation. nih.gov

Differential Effects and Mechanistic Nuances Compared to Other Analogues (e.g., SMA 11a, SMA 19o)

This compound is part of a library of small molecule analogues developed based on the PC moiety of ES-62. Among these, SMA 11a and SMA 12b have been particularly well-characterized and have demonstrated the ability to mimic the anti-inflammatory and bone-protective effects of the parent molecule in preclinical models. frontiersin.orgnih.gov However, despite their structural similarities and shared origin, studies have revealed distinct mechanistic nuances between SMA 11a and SMA 12b. frontiersin.org

In the context of CIA, while both analogues are effective, their primary targets appear to differ. SMA 11a preferentially targets IL-17 signaling, a key pathway in the pathogenesis of many inflammatory and autoimmune diseases. frontiersin.org In contrast, SMA 12b predominantly targets the NRF2 pathway, leading to the inhibition of the NLRP3 inflammasome and the subsequent reduction of IL-1β production. frontiersin.org

Further comparative studies on osteoclast differentiation highlighted both similarities and differences in their effects. Both SMA 11a and SMA 12b significantly reduced the number and size of differentiated osteoclasts in vitro and inhibited bone resorption, whereas SMA 19o showed minimal or even a tendency to promote bone resorption, serving as a negative control in these studies. nih.gov Analysis of gene expression in osteoclasts revealed that both SMA 11a and 12b, but notably not SMA 19o, increased the mRNA levels of NRF2 response genes, including heme oxygenase-1 (HMOX1), GCLC, and GCLM, indicating their capacity to induce an antioxidant response. frontiersin.orgnih.gov

While initial observations in macrophages suggested that only SMA 12b promoted NRF2 signaling at earlier time points, further research indicated that SMA 11a also induces antioxidant responses, albeit with potentially different kinetics. frontiersin.org

A key difference in their direct molecular interactions was observed in studies investigating their effects on MyD88 signaling. SMA 12b was found to be more potent than SMA 11a and SMA 19o in inhibiting MyD88-signaling, achieving this by directly binding to the TIR domain of MyD88 and inhibiting its dimerization. researchgate.net This direct interaction with a central adaptor molecule in TLR signaling provides a clear mechanistic distinction for this compound.

The comparative effects of SMA 11a, 12b, and 19o on osteoclast differentiation and NRF2 target gene expression are summarized in the table below:

CompoundEffect on Osteoclast Number and Size (In Vitro)Effect on Bone Resorption (In Vitro)Effect on HMOX1, GCLC, GCLM mRNA in OCs
SMA 11aSignificantly Reduced nih.govInhibited nih.govIncreased frontiersin.orgnih.gov
SMA 12bSignificantly Reduced nih.govInhibited (to a lesser extent than 11a, but significantly vs. 19o) nih.govIncreased frontiersin.orgnih.gov
SMA 19oLittle or No Effect nih.govLittle or No Effect, tended to promote nih.govNo Increase frontiersin.orgnih.gov

Note: This is an interactive table. Data are derived from preclinical studies on mouse cells and models as cited.

Translational Implications for Inflammatory Disease Research

The preclinical findings on this compound carry significant translational implications for the research and development of novel therapies for chronic inflammatory diseases. The successful design and testing of this compound, a small molecule mimicking the immunomodulatory effects of a helminth-derived protein, validates the approach of using parasitic products as inspiration for drug discovery. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.gov This is particularly relevant given the limitations associated with using larger, potentially immunogenic proteins like ES-62 directly as therapeutics. researchgate.netresearchgate.netresearchgate.netresearchgate.net

This compound's demonstrated efficacy in models of inflammatory arthritis and allergic inflammation suggests its potential applicability across a range of inflammatory conditions characterized by dysregulated immune responses, excessive cytokine production, and tissue damage. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Its ability to inhibit key inflammatory pathways, including NFκB and the NLRP3 inflammasome, and to induce antioxidant responses positions it as a promising candidate for modulating the underlying mechanisms of inflammation. frontiersin.orgresearchgate.netcore.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.net

The specific targeting of osteoclast differentiation and function by this compound has direct implications for bone-erosive diseases like rheumatoid arthritis, where preventing bone damage is a critical therapeutic goal. frontiersin.orgresearchgate.netnih.gov Furthermore, the modulation of synovial fibroblast responses observed with this compound in CIA mice highlights its potential to influence the behavior of key stromal cells involved in joint inflammation and destruction. nih.govplos.org

The identification of distinct mechanisms of action for different SMAs, such as the differential targeting of IL-17 signaling by SMA 11a and NRF2/NLRP3 by SMA 12b, opens avenues for developing more targeted therapeutic strategies. frontiersin.org This could involve designing analogues with specific desired mechanistic profiles or exploring combination therapies utilizing SMAs with complementary actions to address the complex pathology of inflammatory diseases.

Future Directions and Advanced Research Avenues for Sma 12b

Comprehensive Elucidation of Additional Molecular Targets and Signaling Pathways

Current research has identified NRF2 and MyD88 as key players in the mechanism of action of SMA-12b. This compound significantly reduces IL-1β production via an NRF2-mediated mechanism and interacts directly with the MyD88 TIR domain, inhibiting its dimerization and downstream signaling, including NF-κB activation. nih.govaai.orgnih.govaai.org Microarray analysis on macrophages treated with this compound has indicated that it affects several pathways and targets, including those involved in osteoclastogenesis. This compound has been shown to downregulate the transcription of specific osteoclast-related genes.

Future research should aim for a more comprehensive identification of all direct and indirect molecular targets of this compound. This could involve advanced proteomic and transcriptomic analyses to identify all proteins and RNA molecules whose expression or activity is significantly altered upon this compound treatment in various cell types relevant to inflammatory and autoimmune conditions. Furthermore, detailed phosphoproteomic studies could help map the complete spectrum of signaling cascades affected by this compound beyond the known NRF2 and MyD88 pathways. Understanding the full network of modulated genes and proteins will provide a holistic view of this compound's effects and potentially reveal novel therapeutic targets or off-target effects.

Advanced Structural Biology Studies for Refined Binding Dynamics

While molecular modelling has predicted potential binding sites for this compound in the MyD88 TIR domain, a detailed understanding of the precise binding dynamics and conformational changes induced by this compound upon binding to its targets is still needed. Advanced structural biology techniques are crucial for gaining this refined insight.

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) could be employed to determine the high-resolution three-dimensional structures of this compound in complex with its identified protein targets, particularly the MyD88 TIR domain and any newly discovered direct binding partners. This would provide atomic-level details of the interaction interfaces, including the specific residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). Understanding these dynamics is essential for rational drug design and the development of next-generation analogues with improved binding affinity and specificity.

Development of Next-Generation Analogues with Enhanced Specificity or Potency

This compound itself is an analogue of the phosphorylcholine (B1220837) moiety of ES-62, developed to mimic its immunomodulatory properties in a drug-like small molecule format. Building upon the structural and mechanistic insights gained from studying this compound, a key future direction is the rational design and synthesis of next-generation analogues.

The goal of developing these analogues would be to enhance the specificity of this compound towards particular targets or pathways while minimizing potential off-target effects. This could lead to compounds with improved efficacy and reduced potential for adverse effects. Furthermore, modifications to the chemical structure could aim to enhance potency, improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and potentially enable new routes of administration. Structure-activity relationship (SAR) studies, guided by advanced structural biology data and comprehensive target identification, will be vital in this iterative process of designing and evaluating novel this compound derivatives.

Investigation of Cross-Talk between Activated Pathways (e.g., NRF2 and MyD88)

This compound is known to modulate both the NRF2-mediated pathway, leading to the induction of antioxidant genes and inhibition of IL-1β, and the MyD88-dependent pathway, affecting inflammatory responses. nih.govaai.orgnih.govaai.org Research indicates that the suppression of IL-1β by this compound is abrogated in NRF2 knockout macrophages, highlighting the critical role of NRF2 in this specific effect, and this is distinct from its effects mediated via MyD88.

Exploration of Broader Immunoregulatory Networks Modulated by this compound

Beyond its effects on specific pathways and cytokines, this compound has demonstrated broader immunomodulatory activities, including effects on dendritic cells and osteoclasts. It can influence the phenotype and function of dendritic cells, which are critical antigen-presenting cells linking innate and adaptive immunity. Additionally, this compound affects osteoclast differentiation and function, which is relevant in diseases involving bone erosion, such as rheumatoid arthritis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.